N-Phenylpyridin-2(1H)-one N-Phenylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 13131-02-7
VCID: VC0017830
InChI: InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H
SMILES: C1=CC=C(C=C1)N2C=CC=CC2=O
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

N-Phenylpyridin-2(1H)-one

CAS No.: 13131-02-7

VCID: VC0017830

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

N-Phenylpyridin-2(1H)-one - 13131-02-7

Description

N-Phenyl-2-pyridone, also known as N-Phenylpyridin-2(1H)-one, is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . It features a pyridin-2(1H)-one core, which is a heterocyclic structure, with a phenyl group attached to the nitrogen atom . Computed descriptors for N-Phenyl-2-pyridone include its IUPAC name, 1-phenylpyridin-2-one, its InChI string, InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H, and its SMILES string, C1=CC=C(C=C1)N2C=CC=CC2=O .

This compound is part of a broader class of pyridin-2(1H)-one derivatives, which have been investigated for their potential therapeutic applications . For example, studies have explored 3,5-disubstituted pyridin-2(1H)-one derivatives as anti-allodynic agents, showing promise in rodent models of mechanical allodynia . These derivatives have a pyridin-2(1H)-one core substituted at the 3- and 5-positions with aryl/heteroaryl and phenylamino groups, respectively . Another similar compound is 1-Phenylpyrimidin-2(1H)-one, which has the molecular formula C10H8N2O .

Research indicates that such compounds can rapidly prevent the development of mechanical allodynia, with some, like compound 69, also able to quickly reverse facial neuropathic mechanical allodynia in rats . Further investigation revealed that compound 69 is a p38α MAPK inhibitor, a protein kinase known to contribute to pain hypersensitivity in animal models .

CAS No. 13131-02-7
Product Name N-Phenylpyridin-2(1H)-one
Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 1-phenylpyridin-2-one
Standard InChI InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H
Standard InChIKey HQWNTNFZAGSJAX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=CC=CC2=O
Canonical SMILES C1=CC=C(C=C1)N2C=CC=CC2=O
Synonyms N-Phenyl-2-pyridone; 1-Phenyl-2-pyridone;
PubChem Compound 598785
Last Modified Sep 17 2023

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